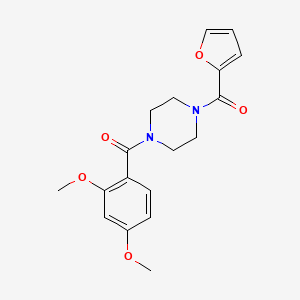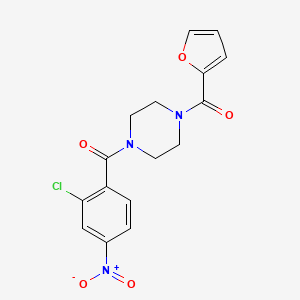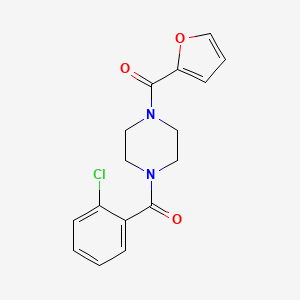
1-(2,4-dimethoxybenzoyl)-4-(2-furoyl)piperazine
Übersicht
Beschreibung
1-(2,4-dimethoxybenzoyl)-4-(2-furoyl)piperazine, commonly known as DFPM, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields. DFPM belongs to the family of piperazine derivatives and has a molecular weight of 365.39 g/mol.
Wissenschaftliche Forschungsanwendungen
DFPM has been studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, DFPM has been shown to inhibit the growth of various cancer cell lines such as breast cancer and lung cancer. DFPM has also been studied for its potential use as a neuroprotective agent due to its ability to inhibit the release of glutamate, which is a neurotransmitter that can cause neuronal damage. Additionally, DFPM has been shown to have potential as a drug discovery tool due to its ability to bind to various protein targets.
Wirkmechanismus
The exact mechanism of action of DFPM is not fully understood. However, it has been hypothesized that DFPM exerts its effects by binding to various protein targets in the body. DFPM has been shown to bind to the protein Hsp90, which is involved in the folding and stabilization of various proteins. By binding to Hsp90, DFPM can inhibit the function of various proteins that are dependent on Hsp90 for their stability.
Biochemical and Physiological Effects:
DFPM has been shown to have various biochemical and physiological effects. In cancer cells, DFPM has been shown to induce apoptosis, which is a programmed cell death process. DFPM has also been shown to inhibit the migration and invasion of cancer cells. In neuronal cells, DFPM has been shown to inhibit the release of glutamate, which can cause neuronal damage. Additionally, DFPM has been shown to inhibit the function of various proteins that are involved in cancer progression and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
DFPM has several advantages and limitations for lab experiments. One advantage of DFPM is its ability to bind to various protein targets, which makes it a valuable tool for drug discovery. Additionally, DFPM has been shown to have potent anticancer and neuroprotective effects. However, one limitation of DFPM is its potential toxicity, which can limit its use in certain experiments. Additionally, DFPM can be difficult to synthesize, which can limit its availability for research purposes.
Zukünftige Richtungen
DFPM has several potential future directions for research. One direction is to further investigate its potential as a drug discovery tool. DFPM has been shown to bind to various protein targets, and further research can identify new protein targets that can be inhibited by DFPM. Additionally, DFPM can be modified to improve its potency and selectivity for specific protein targets. Another direction is to investigate its potential as a neuroprotective agent. DFPM has been shown to inhibit the release of glutamate, and further research can investigate its potential for treating various neurological disorders. Finally, DFPM can be further studied for its potential applications in cancer research. DFPM has been shown to inhibit the growth and metastasis of various cancer cell lines, and further research can investigate its potential for treating various types of cancer.
Eigenschaften
IUPAC Name |
(2,4-dimethoxyphenyl)-[4-(furan-2-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-23-13-5-6-14(16(12-13)24-2)17(21)19-7-9-20(10-8-19)18(22)15-4-3-11-25-15/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQUAYTVPANRNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3485346.png)

![N-[4-(aminosulfonyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B3485363.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-chloro-6-fluorophenyl)acetyl]piperazine](/img/structure/B3485366.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B3485382.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B3485390.png)

![N-(4-{[(1,1,3,3-tetramethylbutyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3485407.png)


![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-fluorobenzamide](/img/structure/B3485423.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2,2-dichloroacetamide](/img/structure/B3485424.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3,4-dimethylbenzamide](/img/structure/B3485431.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-methyl-4-nitrobenzamide](/img/structure/B3485436.png)